REACTION_CXSMILES
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C1C(=O)N([Br:8])C(=O)C1.[CH3:9][C:10]1[CH:11]=[C:12]([CH2:17][C:18]([OH:20])=[O:19])[CH:13]=[C:14]([CH3:16])[CH:15]=1.CC(N=NC(C#N)(C)C)(C#N)C>C(OCC)(=O)C>[Br:8][CH2:9][C:10]1[CH:11]=[C:12]([CH2:17][C:18]([OH:20])=[O:19])[CH:13]=[C:14]([CH3:16])[CH:15]=1
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Name
|
|
Quantity
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3.12 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)CC(=O)O
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Name
|
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0.015 g
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Type
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reactant
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 hours
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Duration
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3 h
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Type
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WASH
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Details
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The reaction mixture was washed with 10% aqueous sodium chloride solution (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash silica chromatography
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Type
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ADDITION
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Details
|
Fractions containing the product
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Type
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CUSTOM
|
Details
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were evaporated to dryness
|
Type
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CUSTOM
|
Details
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to afford a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with cyclohexane (10 mL)
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Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C=C(C1)C)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |